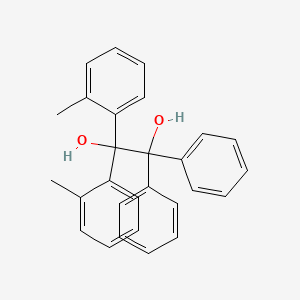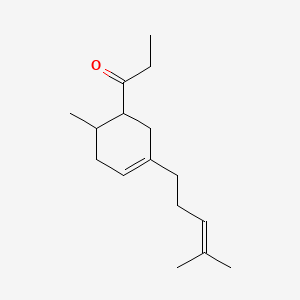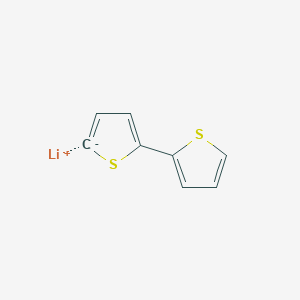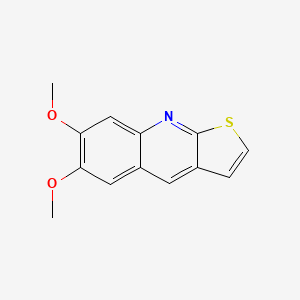
6,7-Dimethoxy-thieno(2,3-b)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-thieno(2,3-b)quinoline is a heterocyclic compound that belongs to the class of thienoquinolines These compounds are characterized by a fused ring system that includes both a thiophene and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-thieno(2,3-b)quinoline can be achieved through various synthetic routes. One common method involves the iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines. This reaction is typically carried out under mild conditions using iodine as the cyclizing agent . Another approach involves the use of microwave irradiation, which has been shown to be an efficient and green method for synthesizing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-thieno(2,3-b)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy groups and the electron-rich thiophene ring.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
6,7-Dimethoxy-thieno(2,3-b)quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-thieno(2,3-b)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can intercalate into DNA, disrupting the replication and transcription processes, which leads to the inhibition of cancer cell proliferation . Additionally, the compound may inhibit enzymes such as DNA gyrase and topoisomerase IV, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar fused ring structure and exhibit various biological activities, including anticancer and antimicrobial properties.
2-Thio-containing pyrimidines: These compounds also possess a thiophene ring and have been studied for their diverse biological activities.
Uniqueness
Its ability to intercalate into DNA and inhibit specific enzymes makes it a unique candidate for anticancer research .
Properties
CAS No. |
65479-91-6 |
|---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
6,7-dimethoxythieno[2,3-b]quinoline |
InChI |
InChI=1S/C13H11NO2S/c1-15-11-6-9-5-8-3-4-17-13(8)14-10(9)7-12(11)16-2/h3-7H,1-2H3 |
InChI Key |
MYTGFMBWMFXHSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C3C=CSC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
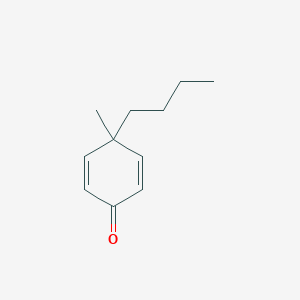
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
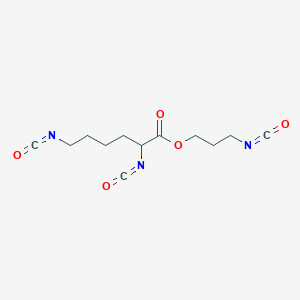


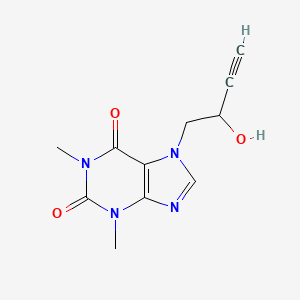
![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)


